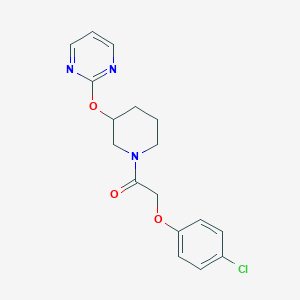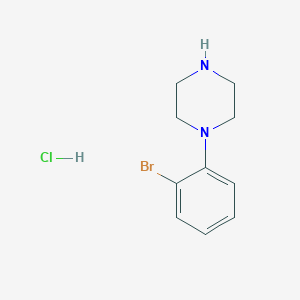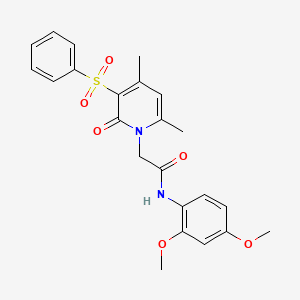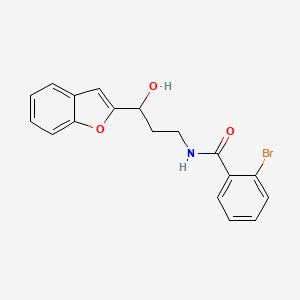![molecular formula C23H19NO3 B2739757 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one CAS No. 879926-82-6](/img/no-structure.png)
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one, also known as Compound 1, is a synthetic compound with potential pharmacological applications. It belongs to the family of chromenone derivatives and has been extensively studied for its various biological activities.
Scientific Research Applications
These applications highlight the versatility of 3-(4-Methoxyphenyl)-propanoic acid and its potential impact across various scientific disciplines. Researchers can delve deeper into these areas to uncover new insights and applications. If you need further details or additional topics, feel free to ask! 🌟
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one involves the condensation of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized with salicylaldehyde to yield the chromenone product.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-methylphenylhydrazine", "salicylaldehyde", "ethanol", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and 4-methylphenylhydrazine (1.2 equiv) in ethanol and add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 2 hours to form the corresponding hydrazone.", "Step 2: Acidify the reaction mixture with hydrochloric acid and filter the resulting solid. Wash the solid with water and dry it to obtain the hydrazone intermediate.", "Step 3: Dissolve the hydrazone intermediate in ethanol and add salicylaldehyde (1.2 equiv). Heat the mixture under reflux for 4 hours to cyclize the hydrazone and form the chromenone product.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the solid with water and dry it to obtain the final product." ] } | |
CAS RN |
879926-82-6 |
Product Name |
3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one |
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.409 |
IUPAC Name |
3-(4-methoxyphenyl)-7-(4-methylanilino)chromen-4-one |
InChI |
InChI=1S/C23H19NO3/c1-15-3-7-17(8-4-15)24-18-9-12-20-22(13-18)27-14-21(23(20)25)16-5-10-19(26-2)11-6-16/h3-14,24H,1-2H3 |
InChI Key |
UUWPJMSSVQMRIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)
![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2739684.png)




![4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2739694.png)
![2-(2-chloro-6-fluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2739695.png)

![N1-benzyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2739697.png)